
Hydridosilicate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hydridosilicate(1-) is a silicon hydride.
Scientific Research Applications
1. Stability and Reactivity
Hydridosilicates, particularly anionic variants like calix[4]pyrrole hydridosilicate, are known for their remarkable stability and reactivity. Unlike typical hydridosilicates, calix[4]pyrrole hydridosilicate is water-stable and does not exhibit hydridic reactivity. Instead, it functions as an electron donor, facilitating single electron transfer processes in reduction chemistry with hydridosilicates. This unique behavior is attributed to the planar structure of its parent neutral silane, highlighting the impact of planar tetracoordinate silicon (Ebner & Greb, 2018).
2. Synthesis and Reactivity Variants
Pentacoordinate hydridosilicates have been synthesized, showcasing a wide range of reactivities. These hydridosilicates, particularly in the form of potassium salts, are derived from the reaction of trialkoxy- or phenoxy- silanes with alkoxide or phenoxide (Corriu et al., 1991). Additionally, hypervalent hydridosilicate anions have been prepared, demonstrating unique geometries and hydride bridging capabilities, crucial for understanding their reactivity and potential applications (Prince et al., 2008).
3. Coordination Chemistry
Hydridosilicates, particularly ArSiH4(-) and SiH6(2-) anions, have been successfully stabilized in diruthenium Si-H σ-complexes. These complexes are formed under mild conditions and provide significant insights into the coordination chemistry of hydridosilicates (Lipke & Tilley, 2012).
4. Applications in Redox Chemistry
Periodic mesoporous hydridosilica (PMHS) demonstrates intrinsic reducing power, acting both as a host and a reducing agent towards noble metal ions. This property has been exploited to create nanosilver particles, indicating potential for new chemistry leveraging the mesoscopic confinement of Si-H groups (Dag et al., 2011).
5. Energy Applications
Silica hydride, acting as an anionic hydride, has been explored as an alternative hydrogen energy source. It demonstrates stable oxidation-reduction potential readings and has potential applications in industry, pharmacology, and biochemistry, including as a biochemical fuel cell (Stephanson & Flanagan, 2004).
properties
Molecular Formula |
HSi- |
|---|---|
Molecular Weight |
29.093 g/mol |
IUPAC Name |
silicon(1-) monohydride |
InChI |
InChI=1S/HSi/h1H/q-1 |
InChI Key |
YENZRLHDDWKZRA-UHFFFAOYSA-N |
SMILES |
[SiH-] |
Canonical SMILES |
[SiH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



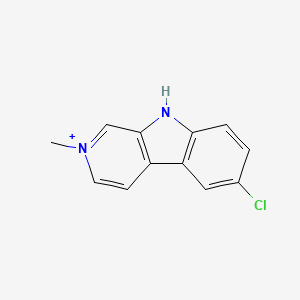
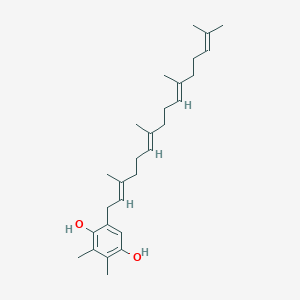
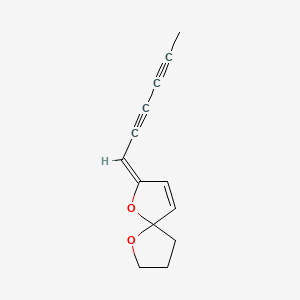
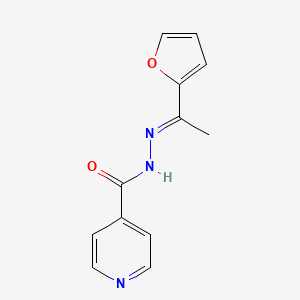


![(2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B1238092.png)




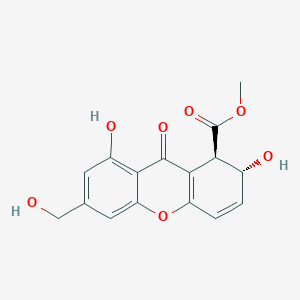
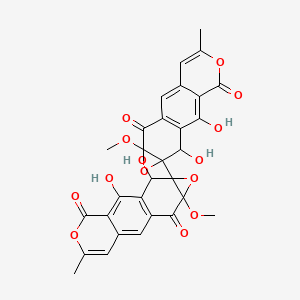
![1-[(4E)-6-chloro-4-hydroxyimino-2,3-dihydroquinolin-1-yl]propan-1-one](/img/structure/B1238102.png)